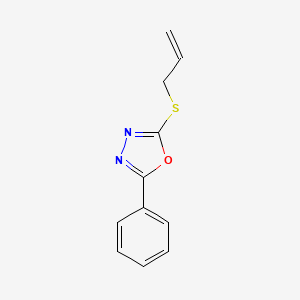

2-(allylthio)-5-phenyl-1,3,4-oxadiazole

Description

Significance of 1,3,4-Oxadiazole (B1194373) Scaffolds in Modern Chemical Research

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest to researchers due to its metabolic stability and its role as a bioisostere for amide and ester functional groups, allowing it to form favorable hydrogen bonding interactions with various biological receptors. nih.gov The versatility of the 1,3,4-oxadiazole nucleus has led to its incorporation into a wide spectrum of biologically active compounds.

Derivatives of 1,3,4-oxadiazole have been extensively studied and have demonstrated a remarkable range of pharmacological activities. nih.gov These activities are often potent and cover a broad therapeutic spectrum, establishing the 1,3,4-oxadiazole core as a critical pharmacophore in drug discovery. nih.govresearchgate.net The global challenge of antimicrobial resistance has particularly spurred research into new chemical entities, and 1,3,4-oxadiazole derivatives have shown promising results as antibacterial, antifungal, antiviral, and antitubercular agents. nih.govresearchgate.netnih.gov

The diverse biological profile of this scaffold is summarized in the table below:

| Biological Activity | Therapeutic Area |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Inflammation & Pain |

| Anticancer | Oncology |

| Anticonvulsant | Neurology |

| Antioxidant | Oxidative Stress |

| Anti-HIV | Virology |

This table illustrates the broad spectrum of pharmacological activities associated with the 1,3,4-oxadiazole scaffold, making it a focal point of medicinal chemistry research.

Overview of Organosulfur Heterocycles in Synthetic and Medicinal Chemistry

Organosulfur compounds, particularly those integrated into heterocyclic systems, play a crucial role in medicinal chemistry. The presence of a sulfur atom can significantly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and ability to interact with biological targets. For many years, sulfur-containing heterocycles have been a core component of numerous FDA-approved drugs and medicinally active compounds.

The introduction of a thioether (-S-) linkage, as seen in 2-(allylthio)-5-phenyl-1,3,4-oxadiazole, is a common strategy in drug design. Thioether derivatives of heterocyclic compounds are explored for a variety of therapeutic applications. Research has shown that 1,3,4-oxadiazole thioether derivatives can exhibit potent antibacterial and antiviral activities, making them valuable leads in the development of new agricultural and human health treatments. acs.orgacs.org The thiol group on a heterocyclic ring, such as in the precursor 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674), serves as a versatile handle for chemical modification, allowing for the synthesis of a library of S-substituted derivatives with altered biological profiles. asianpubs.orgresearchgate.net

Research Context and Rationale for Investigating this compound

The investigation of this compound is rooted in a logical, structure-based drug design strategy. The synthesis of this specific molecule is driven by the goal of combining three key structural motifs—the 1,3,4-oxadiazole core, a phenyl substituent, and an allylthio group—to create a novel compound with potentially enhanced or unique biological activity.

The rationale can be broken down as follows:

The Core Scaffold : The 5-phenyl-1,3,4-oxadiazole unit is a well-established pharmacophore known for its broad biological significance. researchgate.net Its precursor, 5-phenyl-1,3,4-oxadiazole-2-thiol, is a readily accessible synthetic intermediate. asianpubs.orgsigmaaldrich.com

The Point of Modification : The thiol group at the 2-position of the oxadiazole ring is a nucleophilic center that readily reacts with electrophiles. This makes it an ideal point for structural diversification. Synthesizing various S-substituted derivatives by reacting the thiol with different halides is a common and effective method to explore structure-activity relationships (SAR). researchgate.net

The Selected Substituent : The choice of an allyl group is deliberate. The allyl moiety is a small, lipophilic group that can influence the compound's permeability across biological membranes. Its terminal double bond also offers a site for potential metabolic reactions or further chemical modification. By converting the thiol (-SH) of the precursor to an allylthio (-S-CH₂-CH=CH₂) group, researchers aim to modulate the parent molecule's electronic and steric properties, which could lead to improved potency or a different spectrum of activity.

Therefore, the synthesis and study of this compound are part of a broader effort to systematically explore how modifications to the 5-phenyl-1,3,4-oxadiazole-2-thiol scaffold impact its biological function, with the ultimate goal of identifying new lead compounds for drug development. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-5-prop-2-enylsulfanyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-2-8-15-11-13-12-10(14-11)9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUHCHUVYHAPMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Allylthio 5 Phenyl 1,3,4 Oxadiazole and Its Analogues

Traditional Synthetic Routes to 1,3,4-Oxadiazoles via Hydrazide Cyclization

The most conventional and widely adopted methods for synthesizing the 1,3,4-oxadiazole (B1194373) ring system begin with acid hydrazides. These precursors undergo cyclization reactions through various pathways to form the stable five-membered aromatic ring.

A primary route to 2,5-disubstituted 1,3,4-oxadiazoles involves the intramolecular cyclodehydration of 1,2-diacylhydrazines (also known as N,N'-diacylhydrazines). nih.gov This method is versatile, allowing for the synthesis of both symmetrical and unsymmetrical oxadiazoles. The reaction requires a dehydrating agent to facilitate the removal of a water molecule and promote ring closure. A wide array of reagents has been employed for this purpose, each with its own advantages and reaction conditions. nih.govmdpi.com

Commonly used dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and phosphorus pentoxide (P₂O₅). nih.govmdpi.com For instance, the use of phosphorus oxychloride is one of the most popular and established methods for this transformation. nih.gov More contemporary approaches have introduced reagents like triflic anhydride (B1165640) in combination with triphenylphosphine (B44618) oxide, which provides a safer alternative to hazardous reagents like POCl₃, yielding products in ranges from 26% to 96%. openmedicinalchemistryjournal.com Other agents such as silica-supported dichlorophosphate (B8581778) have been used effectively, especially under microwave irradiation in solvent-free conditions. nih.gov

Below is an interactive table summarizing various dehydrating agents used in the synthesis of 1,3,4-oxadiazoles.

| Dehydrating Agent | Typical Reaction Conditions | Notes | Yield Range |

| Phosphorus Oxychloride (POCl₃) | Heating, often neat or in an inert solvent | A very common and effective, but hazardous, reagent. nih.govmdpi.com | Generally Good |

| Thionyl Chloride (SOCl₂) | Heating in an inert solvent | Another common, reactive, and hazardous reagent. mdpi.com | Good to Excellent |

| Polyphosphoric Acid (PPA) | High temperatures (e.g., 100 °C) | Acts as both a catalyst and a solvent. mdpi.com | Variable |

| Triflic Anhydride/TPPO | Anhydrous conditions, low temperature | A milder and safer alternative to POCl₃. openmedicinalchemistryjournal.com | 26-96% |

| Burgess Reagent | Mild conditions | Efficient for sensitive substrates. mdpi.com | Good |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Mild conditions | Often used in peptide chemistry, adapted for oxadiazole synthesis. openmedicinalchemistryjournal.com | 70-92% |

The synthesis of 2-(allylthio)-5-phenyl-1,3,4-oxadiazole specifically involves a two-step sequence starting from an appropriate acid hydrazide, in this case, benzohydrazide (B10538). This method first constructs the 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) intermediate, which is then alkylated to introduce the allylthio group.

The initial step involves the reaction of the acid hydrazide with carbon disulfide (CS₂) in the presence of a base, typically potassium hydroxide (B78521) in an alcoholic solvent like ethanol. researchgate.netjchemrev.com This reaction proceeds via cyclization to form the potassium salt of 5-phenyl-1,3,4-oxadiazole-2-thiol. Subsequent acidification of the reaction mixture with an acid, such as hydrochloric acid, precipitates the 5-substituted-1,3,4-oxadiazole-2-thiol. mdpi.com This intermediate exists in a tautomeric equilibrium between the thiol and thione forms. jchemrev.comasianpubs.org

In the second step, the thiol intermediate undergoes an S-alkylation reaction. researchgate.net To obtain the target compound, this compound, the intermediate is treated with an allyl halide, such as allyl chloride or allyl bromide, in the presence of a base to yield the final product.

Novel Synthetic Approaches and Catalyst Systems

Recent advancements in organic synthesis have led to the development of more efficient and streamlined methods for preparing 1,3,4-oxadiazoles. These include one-pot protocols and electrocatalytic techniques that offer improvements in terms of yield, reaction time, and environmental impact.

A particularly relevant method is the one-pot synthesis of 2-alkylthio-5-aryl-1,3,4-oxadiazoles directly from acid hydrazides. asianpubs.org This procedure combines the two steps described in section 2.1.2 into a single process. The acid hydrazide is reacted with carbon disulfide, and after the formation of the intermediate thiol salt, the alkylating agent is added directly to the reaction mixture without isolation, leading to the desired 2-alkylthio derivative. asianpubs.org Other one-pot methods involve the condensation of carboxylic acids with benzohydrazide using coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), followed by a smooth cyclodehydration mediated by tosyl chloride (TsCl) to give 2,5-disubstituted 1,3,4-oxadiazoles in good to very good yields. researchgate.net

Electrosynthesis has emerged as a powerful and green alternative for constructing heterocyclic compounds. nih.govthieme-connect.com The electrochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the oxidative cyclization of N-acyl hydrazones. nih.gov This method often employs a mediator, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which facilitates the reaction under mild conditions without the need for stoichiometric chemical oxidants. nih.gov This approach is tolerant of a diverse range of functional groups and can be scaled up to produce gram quantities of the desired oxadiazoles. nih.gov Synthetic electrochemistry is considered a greener alternative because it replaces harsh chemical reagents, like thionyl chloride or phosphorus oxychloride, with electricity. thieme-connect.com

Green Chemistry Principles in 1,3,4-Oxadiazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles have been increasingly applied to the synthesis of 1,3,4-oxadiazole derivatives to create more environmentally benign methodologies. eurekaselect.com

Key green synthetic strategies include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. nih.gov For example, the oxidative cyclization of N-acylhydrazones using reagents like Chloramine-T can be efficiently carried out under microwave irradiation. nih.gov Similarly, the cyclodehydration of 1,2-diacylhydrazines with silica-supported dichlorophosphate is effective under solvent-free microwave conditions. nih.gov

Solvent-Free Reactions (Grinding) : Performing reactions in the absence of organic solvents is a core principle of green chemistry. An eco-friendly synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been developed using a grinding technique. researchgate.net This method involves grinding aromatic hydrazides with aryl aldehydes in a mortar and pestle with a catalytic amount of molecular iodine, which avoids the use of solvents at any stage of the reaction. researchgate.net

Use of Greener Catalysts and Reagents : The replacement of toxic and hazardous reagents with more environmentally friendly alternatives is another key aspect. Electrocatalytic methods, as described above, are a prime example. nih.govthieme-connect.com Additionally, the use of solid-supported catalysts, which can be easily recovered and reused, contributes to greener processes. nih.gov

These innovative techniques not only minimize environmental impact but also offer benefits in terms of cost-effectiveness, scalability, and ease of purification. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of this compound and its analogues is typically achieved through the S-alkylation of a 5-substituted-1,3,4-oxadiazole-2-thiol precursor. The efficiency of this conversion is highly dependent on the chosen reaction conditions. Research has focused on optimizing parameters such as the choice of base, solvent, and reaction time to maximize product yield and ensure high selectivity.

A critical step in the synthesis is the deprotonation of the thiol group on the 5-phenyl-1,3,4-oxadiazole-2-thiol ring, which forms a nucleophilic thiolate anion. This anion then reacts with an alkylating agent, such as allyl bromide, in a nucleophilic substitution reaction. The selection of an appropriate base is paramount for the success of this step. Studies have shown that while strong inorganic bases can be used, organic bases often provide superior results in terms of yield and reaction cleanliness. asianpubs.org

One systematic study investigated the synthesis of 2-ethylthio-5-phenyl-1,3,4-oxadiazole, a close analogue of the target compound, by reacting benzhydrazide and carbon disulfide, followed by the addition of ethyl iodide in the presence of various bases. The results highlighted the crucial role of the base in the reaction's outcome. The reaction did not proceed without a base, and strong inorganic bases like potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) were found to be ineffective. asianpubs.org In contrast, organic bases, specifically triethylamine (B128534) (Et3N) and 1,4-diazabicyclo[2.2.2]octane (DABCO), proved to be highly effective, affording the desired product in high yields. asianpubs.org Triethylamine was identified as a particularly suitable and accessible base for this transformation. asianpubs.org

The table below summarizes the findings from the base optimization study for the synthesis of 2-ethylthio-5-phenyl-1,3,4-oxadiazole. asianpubs.org

Data sourced from a study on the one-pot synthesis of 2-alkylthio-1,3,4-oxadiazole derivatives. asianpubs.org

Following the optimization of the base, the methodology was extended to synthesize a variety of 2-(alkylthio)-5-aryl-1,3,4-oxadiazoles, including the target compound's analogue where allyl bromide was used as the electrophile. The use of triethylamine as the base in a solvent like N,N-dimethylformamide (DMF) at room temperature provides a mild, efficient, and high-yielding one-pot protocol. asianpubs.orgresearchgate.net This optimized method avoids the harsh conditions and purification difficulties associated with traditional methods that use strong bases like alcoholic potassium hydroxide. asianpubs.org

The versatility of this optimized, one-pot procedure is demonstrated by its successful application to various acid hydrazides and alkyl halides, consistently producing good to excellent yields. asianpubs.org For instance, the reaction of benzhydrazide with allyl bromide under these conditions resulted in a high yield of the corresponding S-allylated product. asianpubs.org

The table below presents the yields for the synthesis of various 2-(alkylthio)-1,3,4-oxadiazole analogues using the optimized reaction conditions. asianpubs.org

Yields obtained from the one-pot reaction of the corresponding acid hydrazide, CS2, and alkylating agent in the presence of Et3N in DMF. asianpubs.org

Advanced Spectroscopic and Structural Characterization of 2 Allylthio 5 Phenyl 1,3,4 Oxadiazole

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete map of the proton and carbon framework of 2-(allylthio)-5-phenyl-1,3,4-oxadiazole can be constructed. ijrpr.com

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl and allyl groups. The aromatic protons of the phenyl ring typically appear as a complex multiplet in the downfield region. nih.gov The protons of the allyl group exhibit characteristic splitting patterns: a doublet for the methylene (B1212753) (-S-CH₂-) protons, a multiplet for the methine (-CH=) proton, and multiplets for the terminal vinyl (=CH₂) protons. nih.govuzh.ch

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum confirms the carbon backbone of the molecule. The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are highly deshielded and resonate at distinct downfield shifts, typically in the range of 160-168 ppm. d-nb.infomdpi.com The carbons of the phenyl ring produce signals in the aromatic region (approx. 124-132 ppm), while the three carbons of the allyl group appear in the aliphatic and olefinic regions. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H (ortho) | ~7.9-8.1 | Multiplet | - |

| Phenyl-H (meta, para) | ~7.4-7.6 | Multiplet | - |

| -S-CH₂- | ~3.8-4.0 | Doublet | ~7.0 |

| -CH=CH₂ | ~5.8-6.0 | Multiplet | - |

| -CH=CH₂ (terminal, cis) | ~5.1-5.3 | Multiplet | - |

| -CH=CH₂ (terminal, trans) | ~5.2-5.4 | Multiplet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Oxadiazole, C-S) | ~164-166 |

| C5 (Oxadiazole, C-Ph) | ~163-165 |

| C1' (Phenyl, ipso) | ~123-125 |

| C2'/C6' (Phenyl, ortho) | ~127-129 |

| C3'/C5' (Phenyl, meta) | ~129-131 |

| C4' (Phenyl, para) | ~131-133 |

| -S-CH₂- | ~34-36 |

| -CH=CH₂ | ~132-134 |

| -CH=CH₂ | ~118-120 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the adjacent protons within the allyl group (-S-CH₂-CH=CH₂) and among the coupled protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom. It allows for the definitive assignment of the carbon signals for the phenyl and allyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity between different functional groups by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:

The methylene protons (-S-CH₂-) to the C2 carbon of the oxadiazole ring, confirming the thioether linkage.

The ortho-protons of the phenyl ring to the C5 carbon of the oxadiazole ring, confirming the phenyl substitution site.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which helps to define the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. researchgate.netchemrxiv.org For this compound, the molecular formula is C₁₁H₁₀N₂OS.

HRMS analysis would yield a high-accuracy mass measurement for the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or M⁺˙). The experimentally measured mass is then compared to the theoretically calculated mass for the proposed formula. An agreement within a very small tolerance (typically <5 ppm) provides strong evidence for the correct molecular formula. mdpi.comchemrxiv.org

Table 3: HRMS Data for C₁₁H₁₀N₂OS

| Ion | Molecular Formula | Calculated Mass (m/z) | Expected Found Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₁N₂OS⁺ | 219.0638 | 219.0638 ± 0.0011 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. ijrpr.comnih.gov

The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. researchgate.net These include stretching vibrations for the aromatic C-H bonds, the C=N and C-O-C bonds within the 1,3,4-oxadiazole ring, and the C=C bond of the allyl group. nih.govnih.gov Raman spectroscopy provides complementary information, particularly for the non-polar and symmetric bonds like C=C and C-S. nih.govcapes.gov.br

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H Stretch | Phenyl Ring | ~3050-3100 | IR, Raman |

| Aliphatic C-H Stretch | Allyl Group | ~2920-2980 | IR, Raman |

| C=C Stretch | Allyl Group | ~1640-1650 | IR, Raman |

| C=N Stretch | Oxadiazole Ring | ~1610-1620 | IR, Raman |

| Aromatic C=C Stretch | Phenyl Ring | ~1450-1590 | IR, Raman |

| C-O-C Stretch | Oxadiazole Ring | ~1170-1230 | IR |

| C-S Stretch | Thioether | ~650-750 | IR, Raman |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, analysis of closely related structures allows for a reliable prediction of its solid-state characteristics. uzh.ch

It is anticipated that the phenyl and 1,3,4-oxadiazole rings would be nearly coplanar to maximize π-system conjugation. The allylthio group would introduce conformational flexibility around the C-S and S-C bonds.

In the crystal lattice, non-covalent interactions are expected to play a significant role in the packing arrangement. These may include:

π-π Stacking: Interactions between the electron-rich phenyl and electron-deficient oxadiazole rings of adjacent molecules are a common feature in the crystal packing of such compounds. researchgate.netnih.gov

C-H···N/O Interactions: Weak hydrogen bonds between carbon-hydrogen donors (from the phenyl or allyl groups) and the nitrogen or oxygen atoms of the oxadiazole ring can further stabilize the crystal structure. uzh.ch

Hirshfeld Surface Analysis: This computational tool can be used to visualize and quantify intermolecular contacts, highlighting the most significant interactions responsible for the crystal packing, such as Br⋯H and H⋯H contacts seen in analogous bromo-substituted structures. uzh.ch

The combination of these advanced analytical methods provides a complete and unambiguous characterization of this compound, confirming its molecular formula, atomic connectivity, and three-dimensional structure.

Chemical Reactivity and Derivatization Studies of 2 Allylthio 5 Phenyl 1,3,4 Oxadiazole

Reactions at the Allylthio Moiety: Oxidation and Cleavage

The allylthio moiety, characterized by a sulfur atom and an adjacent carbon-carbon double bond, is a versatile functional group for derivatization. Key reactions include oxidation of the sulfur atom and various transformations involving the allyl group itself.

Selective oxidation of the thioether in 2-(allylthio)-5-phenyl-1,3,4-oxadiazole can yield the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives are of significant interest as the sulfinyl and sulfonyl groups can alter the molecule's polarity, solubility, and ability to act as hydrogen bond acceptors, which can profoundly impact biological activity. Studies on analogous 2-(thiomethyl)-1,3,4-oxadiazole derivatives have shown that selective oxidation is achievable under mild conditions. researchgate.net For instance, reagents like dimethyldioxirane (B1199080) can convert the sulfide (B99878) first to the 5-sulfinylmethyl and then to the 5-sulfonylmethyl derivative. researchgate.net Similarly, oxidizing agents like Oxone® have been used for the controlled S-oxidation of other sulfur-containing heterocycles, where the stoichiometry of the reagent and the reaction temperature can be adjusted to selectively favor either the sulfoxide or the sulfone product. researchgate.net

Table 1: Reagents for Selective Oxidation of Thioethers

| Product | Reagent | Conditions | Reference |

| Sulfoxide | Dimethyldioxirane | Mild conditions | researchgate.net |

| Sulfone | Dimethyldioxirane | Harsher conditions/excess reagent | researchgate.net |

| Sulfoxide | Oxone® | ~3 equivalents, room temperature | researchgate.net |

| Sulfone | Oxone® | Excess equivalents, high temperature | researchgate.net |

| Sulfoxide | Hydrogen Peroxide (H₂O₂) | With catalyst (e.g., Mn₂ZnO₄) | jsynthchem.com |

Electrophilic and Nucleophilic Additions to the Allyl Double Bond

The carbon-carbon double bond in the allyl group is susceptible to electrophilic addition reactions. While studies on this compound itself are not extensively documented, the reactivity can be inferred from similar structures. For example, research on other heterocycles with alkenyl side chains demonstrates that the double bond can readily undergo bromination. beilstein-journals.orgd-nb.info This reaction typically proceeds by the addition of a bromine molecule across the double bond to form a vicinal dibromide. This di-brominated intermediate can then be used in subsequent elimination reactions to generate an alkynyl or allenyl group, further diversifying the molecular structure.

Other potential electrophilic additions include hydrohalogenation (with HBr or HCl) and hydration (acid-catalyzed addition of water), following Markovnikov's rule. Nucleophilic addition to the unactivated double bond of the allyl group is generally not a feasible reaction pathway unless the double bond is first activated by a strongly electron-withdrawing group, which is not the case in this molecule.

Rearrangements Involving the Allylthio Group (e.g., Claisen-type rearrangements)

The rroij.comrroij.com-sigmatropic rearrangement, famously known as the Claisen rearrangement, is a powerful carbon-carbon bond-forming reaction. The thio-Claisen rearrangement is the sulfur analogue of this process. semanticscholar.org For this compound, a thio-Claisen rearrangement is theoretically possible. This would involve the migration of the allyl group from the sulfur atom to a nitrogen atom of the oxadiazole ring. researchgate.net

The reaction is typically thermally driven, although catalysts like Lewis acids can be used to facilitate the transformation at lower temperatures. semanticscholar.orgresearchgate.net The rearrangement would proceed through a cyclic transition state, resulting in a new N-allyl-1,3,4-oxadiazole-2-thione derivative. This transformation is significant as it fundamentally alters the connectivity of the scaffold, moving the allyl group from an exocyclic to an endocyclic position (relative to the sulfur atom) and converting the thioether into a thione.

Functionalization and Substitutions on the 1,3,4-Oxadiazole (B1194373) Ring

The 1,3,4-oxadiazole ring is an electron-deficient heterocycle due to the presence of one oxygen and two nitrogen atoms. chemicalbook.com This electronic nature makes the carbon atoms at the C2 and C5 positions resistant to electrophilic substitution. rroij.comglobalresearchonline.net Such reactions are extremely difficult because of the low electron density on these carbons. rroij.com Electrophilic attack, if it occurs, would preferentially happen at one of the ring's nitrogen atoms, especially if the ring is substituted with electron-donating groups. rroij.comglobalresearchonline.net

Conversely, the ring's electron deficiency makes it susceptible to nucleophilic attack, which often leads to ring cleavage rather than simple substitution. rroij.comchemicalbook.com Direct nucleophilic substitution on the oxadiazole ring is uncommon unless a good leaving group, such as a halogen, is present at the C2 or C5 position. globalresearchonline.netresearchgate.net For instance, a 2-chloro-5-phenyl-1,3,4-oxadiazole (B179812) could react with various nucleophiles to displace the chloride ion. However, in the case of this compound, neither the allylthio nor the phenyl group is a suitable leaving group for a standard nucleophilic aromatic substitution reaction. Therefore, functionalization of the pre-formed oxadiazole ring is challenging and not a common strategy for derivatization.

Chemical Modifications of the Phenyl Substituent

The phenyl ring at the C5 position represents a prime site for modification via electrophilic aromatic substitution. Unlike the deactivated oxadiazole ring, the phenyl ring can be readily functionalized. A detailed study on the nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118) provides significant insight into this reactivity. rsc.org The research demonstrated that the position of nitration on the phenyl ring is highly dependent on the reaction conditions.

Nitration with nitric acid alone predominantly leads to substitution at the para-position of the phenyl ring.

Nitration with mixed acids (a combination of nitric acid and sulfuric acid) or with nitronium tetrafluoroborate (B81430) results mainly in meta-nitration products. rsc.org

This condition-dependent regioselectivity is attributed to the fact that the 1,3,4-oxadiazole moiety is a very weak base. In the presence of strong acids like sulfuric acid, the oxadiazole ring can become protonated. The resulting positively charged heterocycle acts as a strong deactivating, meta-directing group. In the absence of strong acid, the unprotonated heterocycle acts as a deactivating, but ortho,para-directing group. Other electrophilic substitution reactions, such as halogenation (e.g., bromination) and Friedel-Crafts reactions, are also feasible on the phenyl ring, allowing for the introduction of a wide array of functional groups. For example, derivatives like 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole have been synthesized, showcasing that such modifications are well-tolerated. nih.gov

Table 2: Regioselectivity of Nitration on Phenyl-1,3,4-Oxadiazole

| Reagent | Major Product Position | Rationale | Reference |

| HNO₃ | para | Unprotonated oxadiazole ring is p-directing | rsc.org |

| HNO₃ / H₂SO₄ | meta | Protonated oxadiazole ring is m-directing | rsc.org |

| NO₂BF₄ | meta | Reaction proceeds via the conjugate acid | rsc.org |

Synthesis of Novel Analogs and Libraries for Structure-Activity Profiling

The synthesis of analogs of this compound is crucial for establishing structure-activity relationships (SAR) in medicinal chemistry. nih.govresearchgate.net The most common and effective strategies for generating libraries of 2,5-disubstituted-1,3,4-oxadiazoles involve the cyclization of N,N'-diacylhydrazine precursors or the reaction of acylhydrazides with various one-carbon synthons. nih.govjchemrev.com

A typical synthetic approach to create diversity at the 5-position would involve:

Starting with a range of substituted benzoic acids (e.g., with chloro, nitro, or methoxy (B1213986) groups on the phenyl ring). nih.gov

Converting these acids to their corresponding acylhydrazides (benzohydrazides) by reacting them first with an alcohol (like methanol) to form an ester, followed by treatment with hydrazine (B178648) hydrate. asianpubs.orgmdpi.com

Reacting the substituted benzohydrazides with carbon disulfide in a basic medium to form a 5-(substituted-phenyl)-1,3,4-oxadiazole-2-thiol. jchemrev.com

Finally, S-alkylation of the resulting thiol with allyl bromide would yield a library of analogs with modifications on the phenyl ring.

To introduce variations at the 2-position, one could start with a fixed benzohydrazide (B10538) and react it with different electrophiles. For example, reacting benzohydrazide with various isothiocyanates followed by cyclization can produce 2-(N-substituted-amino)-5-phenyl-1,3,4-oxadiazoles. jchemrev.com A multitude of synthetic methods exist, including one-pot procedures and microwave-assisted syntheses, which facilitate the rapid generation of compound libraries for high-throughput screening. organic-chemistry.orgresearchgate.net These libraries allow researchers to systematically probe the effects of different substituents on the biological activity of the core scaffold.

Structure Activity Relationship Sar Investigations of 2 Allylthio 5 Phenyl 1,3,4 Oxadiazole Derivatives

Design Principles for Structural Diversification around the 1,3,4-Oxadiazole (B1194373) Core

The structural diversification of compounds based on the 1,3,4-oxadiazole core is guided by several established medicinal chemistry principles. The 1,3,4-oxadiazole ring itself is often employed as a bioisostere for amide and ester functionalities. nih.gov This substitution can improve metabolic stability and enhance pharmacokinetic properties by participating in hydrogen bond interactions with biological targets. nih.gov

Key design strategies for diversifying this scaffold include:

Scaffold Hopping and Hybridization: A primary strategy involves combining the 1,3,4-oxadiazole moiety with other known pharmacophores to create hybrid molecules. mdpi.comnih.gov This approach aims to merge the therapeutic benefits of different scaffolds, potentially leading to compounds with novel mechanisms of action or improved activity profiles. For instance, linking the oxadiazole core to other heterocyclic systems like benzimidazoles, quinolines, or triazoles has been a common approach to explore new chemical space and biological targets. nih.gov

Influence of Allylthio Moiety Modifications on Biological Efficacy

The thioether linkage at the C2 position of the 1,3,4-oxadiazole ring is a critical site for structural modification that significantly impacts biological efficacy. While direct SAR studies on the 2-(allylthio) group are specific, broader investigations into 2-thio and 2-S-alkyl/aryl derivatives provide valuable insights into its role.

The allyl group is a notable motif in its own right, found in various natural products with demonstrated bioactivity. nih.gov Its presence introduces several key features:

Reactivity and Covalent Interactions: The allylic double bond is an electrophilic center, capable of reacting with nucleophilic residues, such as cysteine thiols in proteins. nih.gov This suggests that the allylthio moiety could act as a handle for covalent or irreversible inhibition of target enzymes, a mechanism that can lead to high potency.

Lipophilicity and Steric Profile: The allyl group provides a small, lipophilic substituent that can engage in hydrophobic interactions within a target's binding pocket. Modifications involving the replacement of the allyl group with other alkyl or aryl moieties can systematically probe the size and nature of this pocket. For example, replacing the flexible allyl group with a more rigid benzyl (B1604629) group or a simple methyl group can define the steric requirements for optimal activity. Studies on related compounds have shown that substituting the thiol with various alkyl groups can significantly alter biological activity. mdpi.com

Synthetic Handle: The double bond in the allyl group is amenable to further chemical transformations, such as through "thiol-ene" click reactions. researchgate.net This allows for the rapid generation of diverse compound libraries by attaching various chemical entities, facilitating extensive SAR exploration.

In many 1,3,4-oxadiazole-2-thiol (B52307) derivatives, the thiol group exists in tautomeric equilibrium with its thione form. mdpi.com The attachment of the allyl group via a sulfur bridge (thioether) locks the molecule in the thiol form, which can be crucial for specific interactions with a biological target. The nature of the substituent on the sulfur atom—whether it is an allyl, benzyl, or another group—has been shown to be a determinant of activity in various studies. For example, in a series of anticonvulsants, the presence of a 2-benzylthio group was explored for its contribution to the activity profile.

Impact of Phenyl Substituent Patterns on Molecular Activity

The substitution pattern on the 5-phenyl ring is a cornerstone of the SAR for this class of compounds. Altering the electronic and steric properties of this ring through the introduction of various substituents has profound effects on biological activity.

Research has consistently shown that both the position (ortho, meta, para) and the nature (electron-donating or electron-withdrawing) of the substituents are critical. mdpi.com

Electron-Withdrawing Groups (EWGs): The introduction of EWGs such as halogens (F, Cl, Br) or a nitro group (NO₂) often leads to enhanced biological potency. mdpi.com For instance, derivatives with chloro or fluoro substituents on the phenyl ring have demonstrated significant antibacterial, anti-inflammatory, and antifungal activities. mdpi.comnih.gov Specifically, para-substitution is frequently favored. Compound 35 (5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol) showed potent activity against E. coli and S. aureus. nih.gov

Electron-Donating Groups (EDGs): EDGs like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and alkyl groups can also modulate activity, sometimes increasing potency depending on the biological target. mdpi.comnih.gov A 4-hydroxyphenyl substituent at the C5 position resulted in a compound with strong and selective inhibitory activity against M. tuberculosis. nih.gov In some anticancer studies, methoxy substituents have been linked to excellent cytotoxic activity.

Steric Effects: The size and position of the substituent influence how the molecule fits into the binding site of a target protein. Bulky groups can either create favorable van der Waals interactions or cause steric hindrance that prevents optimal binding.

The following interactive table summarizes the observed impact of various substituents on the phenyl ring on the biological activities of 5-phenyl-1,3,4-oxadiazole derivatives.

Table 1: Effect of Phenyl Ring Substitutions on Biological Activity of 5-Phenyl-1,3,4-Oxadiazole Derivatives

| Substituent (Position) | Biological Activity | Observation | Reference |

|---|---|---|---|

| 4-Fluoro | Antibacterial | Potent activity against E. coli and S. aureus. | nih.gov |

| 4-Chloro | Anti-inflammatory | Improved activity. | mdpi.com |

| Halogens (general) | Analgesic | Derivatives with halogen substituents showed the most effective analgesic activity. | mdpi.com |

| 4-Hydroxy | Antitubercular | Strongest inhibitory activity against M. tuberculosis H37Rv. | nih.gov |

| 3,4-Dimethoxy | Anti-inflammatory | Substitution at the 5-position of the oxadiazole ring with this group improves anti-inflammatory activity. | mdpi.com |

| 4-Amino | Antitubercular | Promising anti-tubercular activity was observed. |

Conformational Analysis and its Correlation with Activity

Substituents on the Phenyl Ring: Ortho-substituents on the phenyl ring can cause steric hindrance, forcing the ring to twist out of planarity with the oxadiazole core. This change in conformation can significantly affect binding affinity.

Interactions within the Binding Site: Molecular docking studies have shown that the oxadiazole ring and its substituents can form specific hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of an enzyme. nih.gov The ability of the molecule to adopt a low-energy conformation that complements the topology of the binding site is essential for potent inhibition.

Planarity and π-System: For some biological targets, a relatively planar conformation is preferred to maximize π-stacking interactions. In other cases, a more twisted conformation might be necessary to fit into a non-planar pocket. X-ray crystallography studies of related oxadiazole derivatives have revealed that molecules in this class are often approximately planar, but that subtle differences in conformation can exist. rsc.org For example, replacing a phenyl ring with a thienyl ring can alter the conformation and affect the molecule's electronic properties. rsc.org The conformational flexibility of the allylthio group also allows it to adopt various orientations to optimize interactions within a binding site.

In Vitro Biological Activity Profiling and Mechanistic Insights for 2 Allylthio 5 Phenyl 1,3,4 Oxadiazole

Antioxidant Activity Evaluation (e.g., DPPH, ABTS, FRAP assays)

An extensive review of scientific literature reveals a lack of specific data on the antioxidant activity of 2-(allylthio)-5-phenyl-1,3,4-oxadiazole as evaluated by common assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or FRAP (ferric reducing antioxidant power). Research has, however, been conducted on various other derivatives of 2-thiol-5-phenyl-1,3,4-oxadiazole, providing insights into the antioxidant potential of this class of compounds.

For instance, a study on quinazoline-4-one and oxazine-4-one derivatives synthesized from 2-thiol-5-phenyl-1,3,4-oxadiazole demonstrated varying degrees of DPPH radical scavenging activity. uobaghdad.edu.iqrdd.edu.iqresearchgate.net The antioxidant capabilities of these synthesized compounds were evaluated, and it was found that certain substitutions on the core structure significantly influenced their efficacy. rdd.edu.iqresearchgate.net Notably, compounds featuring a chloro group in the para-position of an aromatic ring exhibited excellent antioxidant properties, in some cases superior to the standard antioxidant Butylated hydroxytoluene (BHT). rdd.edu.iqresearchgate.net The insertion of electron-donating groups, such as N(CH3)2, also conferred antioxidant capabilities. rdd.edu.iqresearchgate.net

The following table summarizes the DPPH radical scavenging activity for some of these derivatives at a concentration of 100 µg/mL.

| Compound | % Scavenging Activity at 100 µg/mL (Mean ± SD) |

| Derivative 8 | 56.24 ± 0.08 |

| Derivative 9 | 69.31 ± 0.12 |

| Derivative 10 | 85.17 ± 0.04 |

| Derivative 11 | 59.21 ± 0.05 |

| Derivative 12 | 71.33 ± 0.07 |

| Derivative 13 | 87.25 ± 0.09 |

| BHT (Standard) | 53.11 ± 0.11 |

| Data is expressed as mean ± standard deviation (n=3). rdd.edu.iq |

In other studies, various 2,5-disubstituted-1,3,4-oxadiazole derivatives have been assessed for their antioxidant potential through a range of assays, including DPPH, hydroxyl radical scavenging, nitric oxide scavenging, and iron chelation assays. mdpi.com For example, one derivative, referred to as Ox-6f, which contains a 4-chlorophenyl moiety, demonstrated significant DPPH radical scavenging activity with 80.23% inhibition at a concentration of 100 µg/mL and an IC50 value of 25.35 µg/mL. mdpi.com This was comparable to the standard, ascorbic acid, which had an IC50 of 6.13 µg/mL. mdpi.com The same compound also showed potent hydroxyl radical scavenging activity (81.69% inhibition) and nitric oxide radical scavenging activity (83.88% inhibition). mdpi.com

Furthermore, research on 1,3,4-oxadiazole (B1194373) derivatives bearing phenolic acid moieties has highlighted their capacity for scavenging DPPH and ABTS radicals, as well as hydrogen peroxide, and their ability to reduce ferric ions. rsc.org

Computational and Theoretical Chemistry Studies of 2 Allylthio 5 Phenyl 1,3,4 Oxadiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can determine the ground-state energy of the system, offering a detailed picture of molecular geometry, electronic distribution, and reactivity. For derivatives of the 1,3,4-oxadiazole (B1194373) scaffold, DFT calculations, often using the B3LYP functional with basis sets like 6-311G, are standard for optimizing molecular structures and predicting various electronic parameters. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and prone to electronic transitions. nih.gov For 1,3,4-oxadiazole derivatives, DFT calculations are routinely used to determine these energy values. For instance, studies on similar 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives have shown that substituents on the phenyl ring can significantly alter the HOMO-LUMO gap, with nitro groups tending to lower the gap and increase reactivity. nih.gov

| Parameter | Typical Value Range (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -0.8 to -2.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | 3.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. It is an invaluable tool for identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) correspond to electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack.

For 1,3,4-oxadiazole structures, MEP analysis typically reveals that the electronegative nitrogen atoms of the oxadiazole ring are centers of negative potential, making them likely sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atoms of the phenyl and allyl groups would exhibit positive potential. This information is crucial for understanding how 2-(allylthio)-5-phenyl-1,3,4-oxadiazole might interact with biological receptors or other molecules.

Global Reactivity Descriptors

Derived from HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's reactivity and stability. These parameters, calculated using DFT, help in systematically comparing the chemical behavior of different compounds.

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is the negative of the chemical potential (χ = -μ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).

These descriptors are instrumental in theoretical studies on the antioxidant or reactive potential of 1,3,4-oxadiazole derivatives, suggesting a tendency to either donate or accept electrons. nih.gov

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~1.5 - 2.5 | High value indicates high stability and low reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~3.5 - 4.5 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | ~2.5 - 4.0 | Indicates the capacity to act as an electrophile. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme of therapeutic interest. This method is fundamental in structure-based drug design, helping to elucidate the binding mode and affinity of a potential drug candidate within the active site of a biological target.

For the 1,3,4-oxadiazole class of compounds, molecular docking has been extensively used to explore their potential as anticancer, antibacterial, and anti-inflammatory agents. nih.govnih.govnih.gov The process involves placing the 3D structure of this compound into the binding pocket of a target protein (whose structure is often obtained from the Protein Data Bank). A scoring function then calculates the binding energy, with lower (more negative) values indicating a more favorable interaction. Docking studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For example, docking studies of 1,3,4-oxadiazole derivatives have identified crucial interactions with the active sites of targets like tubulin and various kinases in cancer research. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a mathematical equation, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

In a QSAR study involving 1,3,4-oxadiazole derivatives, various molecular descriptors (physicochemical, electronic, and topological) are calculated for each compound in a dataset. nih.gov These descriptors are then correlated with their experimentally measured biological activity (e.g., IC₅₀ values) using statistical methods like Multiple Linear Regression (MLR). ijpronline.com For a series including this compound, relevant descriptors might include molecular weight, logP (lipophilicity), and electronic parameters derived from DFT. The resulting QSAR model can highlight which structural features are most important for the desired activity, guiding further optimization of the lead compound. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

For a compound like this compound, an MD simulation would typically be performed on its docked complex with a target protein. The simulation, often run for nanoseconds, reveals how the ligand and protein adapt to each other. Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. Such simulations are crucial for verifying the stability of binding poses predicted by docking and ensuring that the key interactions are maintained over time. nih.govmdpi.com

Emerging Applications and Future Research Directions of 2 Allylthio 5 Phenyl 1,3,4 Oxadiazole

Development as Chemical Probes for Biological Systems

The 1,3,4-oxadiazole (B1194373) ring is a well-established pharmacophore found in numerous biologically active compounds. researchgate.net This precedence suggests that derivatives like 2-(allylthio)-5-phenyl-1,3,4-oxadiazole could be developed into chemical probes for interrogating biological systems. The lipophilic nature of the phenyl and allyl groups can facilitate cell membrane penetration, while the oxadiazole core can engage in hydrogen bonding and other non-covalent interactions with biomacromolecules. researchgate.net The allyl group, in particular, offers a reactive handle for conjugation to reporter molecules such as fluorophores or biotin, enabling the tracking and identification of biological targets. While specific applications of this exact compound as a chemical probe are still emerging, the structural framework is highly amenable to the design of probes for enzymes, receptors, or other proteins implicated in disease, warranting further investigation in this area.

Potential in Agrochemical Research (e.g., herbicidal, fungicidal, insecticidal activity)

The 1,3,4-oxadiazole nucleus is a prominent scaffold in the development of modern agrochemicals due to its broad spectrum of biological activities. mdpi.comnih.gov Derivatives of this heterocycle have demonstrated potent herbicidal, fungicidal, and insecticidal properties.

Herbicidal Activity: Research into 2-thioether-1,3,4-oxadiazoles has identified them as promising herbicides. nih.gov A study on a series of 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles revealed significant herbicidal effects against weeds like Amaranthus retroflexus and Digitaria sanguinalis, with some compounds showing over 90% inhibition at concentrations of 100-200 mg/L. nih.gov These compounds were found to act as inhibitors of transketolase (TK), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, representing a novel target for herbicides. nih.gov Given its structural similarity, this compound is a strong candidate for investigation as a TK inhibitor and could exhibit selective herbicidal activity. nih.gov

Fungicidal Activity: The fungicidal potential of 1,3,4-oxadiazole derivatives is well-documented. asianpubs.orgresearchgate.net Studies on various 2,5-disubstituted 1,3,4-oxadiazoles have shown significant activity against a range of phytopathogenic fungi, including Aspergillus niger, Rhizoctonia solani, and Fusarium oxysporum. ignited.inignited.in The presence of a thioether linkage at the 2-position of the oxadiazole ring is often associated with enhanced biological effects. asianpubs.org For instance, certain 1,3,4-oxadiazole thioether compounds have shown good fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani at a concentration of 50 μg/mL. nih.gov This suggests that this compound could be a valuable lead structure for developing new agrochemical fungicides. ignited.inignited.in

Insecticidal Activity: The 1,3,4-oxadiazole scaffold has also been incorporated into molecules with notable insecticidal properties. nih.gov Research has demonstrated that derivatives grafted onto polymers like chitosan (B1678972) can exhibit good insecticidal activity against pests such as the cotton leafworm Spodoptera littoralis. nih.gov The mechanism of action can vary, but the oxadiazole core is crucial for the observed bioactivity. The potential of this compound in this domain remains to be fully explored, but related structures have shown promise, making it a viable area for future research. nih.govnih.gov

| Activity Type | Target Organism/Enzyme | Key Findings for Related Compounds | Potential Role of this compound |

|---|---|---|---|

| Herbicidal | Transketolase (TK) in Amaranthus retroflexus, Digitaria sanguinalis | 2-thioether-1,3,4-oxadiazoles show >90% inhibition at 100-200 mg/L. nih.gov | Potential as a novel TK inhibitor with selective herbicidal properties. |

| Fungicidal | Sclerotinia sclerotiorum, Rhizoctonia solani, Fusarium oxysporum | Thioether derivatives show significant inhibition at 50 µg/mL. ignited.inignited.innih.gov | Lead structure for new broad-spectrum fungicides. |

| Insecticidal | Spodoptera littoralis (Cotton Leafworm) | Polymer-grafted oxadiazole-thiols show good insecticidal activity. nih.gov | Candidate for development of novel insecticides. |

Role in Materials Science and Polymer Chemistry

Beyond life sciences, the electronic and chemical properties of this compound make it a candidate for applications in materials science.

The 2,5-diaryl-1,3,4-oxadiazole core is renowned for its use in optoelectronic materials. These compounds are electron-deficient heterocycles, which gives them excellent electron-transporting and hole-blocking capabilities. rsc.orgresearchgate.net This property has led to their extensive use as electron-transporting layers (ETL) in organic light-emitting diodes (OLEDs). iphy.ac.cnresearchgate.net Symmetrical 2,5-disubstituted 1,3,4-oxadiazoles have been synthesized and found to exhibit strong fluorescence with high quantum yields, making them suitable as emitters in OLEDs. nih.gov Furthermore, the high thermal and chemical stability of the oxadiazole ring is advantageous for device longevity. Certain oxadiazole derivatives have also been investigated for their scintillation properties, which are relevant for radiation detection technologies. osti.gov

The presence of the allyl group in this compound provides a versatile functional handle for polymer chemistry. This C=C double bond can participate in various polymerization reactions. For instance, it can be utilized in thiol-ene "click" chemistry, a highly efficient and orthogonal reaction, to graft the oxadiazole moiety onto polymer backbones or surfaces. This approach could be used to impart specific electronic or biological properties to commodity polymers. Additionally, the allyl group can undergo free-radical polymerization or be used as a co-monomer to create novel polymers with integrated oxadiazole units, potentially leading to materials with unique thermal, optical, or electronic properties. Studies have already shown that 1,3,4-oxadiazole derivatives can be successfully grafted onto polymers like chitosan and polymethyl methacrylate (B99206) (PMMA). nih.gov

Coordination Chemistry and Metal Complexation (e.g., Copper(I)-olefin complexes)

The structure of this compound contains multiple potential coordination sites for metal ions, making it an interesting ligand in coordination chemistry. The two nitrogen atoms of the oxadiazole ring can act as N-donors, while the sulfur atom of the thioether can act as an S-donor. nih.gov This allows the molecule to function as a chelating or bridging ligand.

Of particular interest is the allyl group's olefinic double bond, which can form π-complexes with soft metal ions, most notably copper(I). researchgate.netscite.ai Copper(I)-olefin complexes are of fundamental importance in catalysis and bioinorganic chemistry. researchgate.net The interaction involves the donation of π-electrons from the olefin to the metal center and back-donation from the metal's d-orbitals to the π* antibonding orbital of the olefin. The combination of N, S, and olefin π-coordination sites within a single molecule could lead to the formation of novel coordination polymers and metal-organic frameworks (MOFs) with interesting structural topologies and functional properties, such as catalysis or luminescence. researchgate.net

Design and Synthesis of Next-Generation Oxadiazole-Based Compounds

This compound serves as an excellent starting scaffold for the design and synthesis of next-generation compounds with tailored properties. The chemical reactivity of its functional groups allows for systematic structural modifications.

Modification of the Phenyl Ring: The phenyl group can be substituted with various electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the molecule. This can impact its biological activity, fluorescence quantum yield, or electron-transport capabilities. nih.govnih.gov

Modification of the Allyl Group: The allyl thioether can be chemically transformed. For example, oxidation of the sulfur atom could yield the corresponding sulfoxide (B87167) and sulfone derivatives, which may exhibit altered biological activities. The double bond can be functionalized via reactions like epoxidation, dihydroxylation, or addition reactions to introduce new functional groups.

Use as a Synthetic Intermediate: The core structure can be used to build more complex heterocyclic systems. The synthesis of new 1,3,4-oxadiazole derivatives is an active area of research, with various synthetic protocols available for creating diverse chemical libraries for screening in drug discovery, agrochemicals, and materials science. nih.govuobaghdad.edu.iqscirp.org

By leveraging these synthetic strategies, researchers can create libraries of novel compounds based on the this compound framework to explore the structure-activity relationships and optimize performance for the various applications outlined above.

Q & A

Q. How to synthesize derivatives for probing bioactivity mechanisms?

Q. What in vitro models are suitable for studying its pharmacokinetic properties?

Q. How to design green chemistry approaches for its synthesis?

- Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Employ microwave-assisted synthesis to reduce reaction time and energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.